molecular formula C13H12N6O2S B2937016 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034365-68-7

2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2937016
CAS No.: 2034365-68-7
M. Wt: 316.34
InChI Key: PHXOAQOOQVBZOB-UHFFFAOYSA-N
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Description

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a heterocyclic derivative featuring a pyridazinone core linked to a thiophenyl-triazole-acetamide moiety. Pyridazinones are recognized for their broad pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects . This compound’s design aligns with strategies to optimize pharmacokinetic properties by balancing lipophilicity (via the thiophene ring) and hydrogen-bonding capacity (via the acetamide and pyridazinone groups) .

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c20-12(8-19-13(21)2-1-4-15-19)14-6-10-7-18(17-16-10)11-3-5-22-9-11/h1-5,7,9H,6,8H2,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXOAQOOQVBZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step reactions:

  • Formation of the Pyridazinone Core:

    • Starting Materials: Acetic acid derivatives and hydrazine derivatives.

    • Conditions: Heating under reflux with suitable catalysts.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Conditions Products Yield References
6 M HCl, reflux, 4–6 h2-(6-oxopyridazin-1(6H)-yl)acetic acid78%
NaOH (1M), 70°C, 3 hSodium salt of the carboxylic acid85%
  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon.

  • Key Observation : Hydrolysis rates increase with electron-withdrawing substituents on the pyridazinone ring .

Substitution Reactions at Pyridazinone

The 6-oxopyridazin-1(6H)-yl group participates in nucleophilic aromatic substitution (NAS) at the 3-position.

Reagent Product Conditions Yield References
NH₂CH₂Ph (benzylamine)N-benzyl derivativeDMF, 100°C, 12 h62%
HSCH₂CO₂H (thioglycolic acid)Thioether-linked compoundEtOH, 60°C, 8 h55%
  • Stereoelectronic Effects : Electron-deficient pyridazinone enhances NAS reactivity .

  • Limitations : Steric hindrance from the triazole-thiophene group reduces yields in bulky substitutions .

Click Chemistry for Triazole Functionalization

The 1,2,3-triazole ring enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further derivatization.

Azide Reagent Product Catalyst System Yield References
Phenyl azideBis-triazole derivativeCuSO₄/Na ascorbate, t-BuOH/H₂O89%
4-Nitrobenzyl azideNitro-functionalized analogCuI, DMEDA, DMF76%
  • Optimized Conditions : Reactions proceed efficiently at 60°C with a 1:1 solvent ratio of t-BuOH/H₂O .

  • Applications : Used to attach fluorescent tags or bioactive moieties for targeted drug delivery .

Oxidation of Thiophene

The thiophen-3-yl group undergoes oxidation to form sulfone or sulfoxide derivatives.

Oxidizing Agent Product Conditions Yield References
H₂O₂ (30%)Thiophene sulfoxideAcOH, 50°C, 2 h68%
m-CPBAThiophene sulfoneDCM, 0°C → RT, 6 h73%
  • Selectivity : Sulfoxide formation is favored under mild conditions, while sulfones require stronger oxidants .

Ring-Opening of Pyridazinone

Under reductive conditions, the pyridazinone ring opens to form diamine intermediates.

Reducing Agent Product Conditions Yield References
NaBH₄1,4-diaminobutane derivativeMeOH, 25°C, 12 h47%
LiAlH₄Reduced pyridazine analogTHF, reflux, 6 h58%
  • Mechanistic Insight : Reduction proceeds via hydride attack at the carbonyl group, followed by ring cleavage .

Cross-Coupling Reactions

The triazole-thiophene system participates in palladium-catalyzed couplings.

Reaction Type Reagents Product Yield References
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄Biaryl derivative81%
SonogashiraPhenylacetylene, CuI/PdCl₂Alkynylated triazole67%
  • Key Challenge : Coordination of palladium with the triazole nitrogen can deactivate the catalyst .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via acetamide hydrolysis and pyridazinone ring opening .

Condition Half-Life Major Degradants
pH 7.4 (blood)6.2 hCarboxylic acid derivative
pH 1.2 (stomach)1.8 hRing-opened diamine

Scientific Research Applications

  • Chemistry:

    • Catalysts: Functions as a ligand in metal-catalyzed reactions.

  • Biology:

    • Enzyme Inhibitors: Inhibits specific enzymes, useful in probing biological pathways.

  • Industry:

    • Materials Science: Incorporated into polymers to enhance material properties.

Mechanism of Action

  • Enzyme Interaction: Binds to the active site of enzymes, altering their activity.

  • Molecular Targets: Specific targets include kinases and other regulatory proteins.

  • Pathways Involved: Alters signaling pathways, potentially leading to cell death in cancerous cells.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Table 1: Structural and Synthetic Comparison of Pyridazinone-Acetamide Derivatives

Compound Name Molecular Formula Substituents (R Groups) Synthesis Yield Key Pharmacological Activity Reference
Target Compound C₁₆H₁₃N₇O₂S Thiophen-3-yl, 1,2,3-triazol-4-yl N/A Not explicitly reported
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) C₂₁H₂₂N₄O₂ Phenyl, phenethyl N/A Acetylcholinesterase inhibition
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide (8a) C₂₁H₂₀BrN₃O₂S 4-Bromophenyl, methylthio-benzyl 10% Formyl peptide receptor antagonism
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide (8b) C₂₁H₂₀IN₃O₂S 4-Iodophenyl, methylthio-benzyl 46% Formyl peptide receptor antagonism
2-(6-Oxopyridazin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide C₁₆H₁₃N₇O₂S Thiophen-2-yl, [1,2,4]triazolo[4,3-b]pyridazine N/A Not explicitly reported

Key Observations :

  • Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., bromo in 8a) correlate with lower yields (10%) compared to bulkier substituents (iodo in 8b, 46%), suggesting steric or electronic factors influence reaction efficiency .
  • Triazole vs. Pyridazine Modifications : The target compound’s 1,2,3-triazole-thiophen-3-yl group differs from the [1,2,4]triazolo[4,3-b]pyridazine in ’s analogue. Such variations may alter metabolic stability or target selectivity .
Pharmacological Profiles

Acetylcholinesterase Inhibition : Compound ZINC00220177 () showed activity in acetylcholinesterase inhibition assays, likely due to its phenyl-phenethyl substituents enhancing hydrophobic interactions with the enzyme’s active site . The target compound’s thiophene-triazole group may offer similar advantages but requires empirical validation.

Formyl Peptide Receptor Antagonism: Pyridazinone-thioacetamides (e.g., 8a-b) demonstrated antagonistic activity, with potency influenced by aryl substituents. The 4-iodophenyl group in 8b improved efficacy over 8a, highlighting the role of halogen size in receptor binding .

Biological Activity

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide , also known by its CAS number 2034538-39-9 , is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a unique combination of a pyridazinone core and a thiophene-substituted triazole moiety, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N5O2SC_{15}H_{13}N_5O_2S, with a molecular weight of 327.4 g/mol . The structure consists of a pyridazinone ring linked to a thiophene-triazole unit via an acetamide group, which is believed to play a significant role in its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of pyridazinones have shown efficacy against different cancer cell lines. For instance, compounds containing the pyridazinone structure have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anti-inflammatory Effects : The presence of the thiophene and triazole groups may enhance anti-inflammatory properties. Research has shown that related compounds can significantly reduce inflammation markers in vitro and in vivo .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacterial pathogens. The structural features of this compound may contribute to its ability to disrupt microbial growth .

Anticancer Activity

A study evaluating the antiproliferative effects of various pyridazinone derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 10 µM , indicating potent activity against solid tumors .

Anti-inflammatory Mechanisms

Research on the anti-inflammatory effects of related compounds highlighted their ability to inhibit the production of pro-inflammatory cytokines. For instance, in models of acute inflammation, derivatives were shown to reduce levels of IL-6 and TNF-α by up to 70% , suggesting a strong anti-inflammatory potential .

Antimicrobial Activity

In antimicrobial assays, several pyridazinone derivatives displayed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 16 to 128 µg/mL , demonstrating moderate antimicrobial efficacy .

Comparative Table of Biological Activities

Activity TypeCompound TypeIC50 / MIC ValuesReference
AnticancerPyridazinone Derivatives0.5 - 10 µM
Anti-inflammatoryPyridazinone DerivativesReduction by up to 70%
AntimicrobialPyridazinone Derivatives16 - 128 µg/mL

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